Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate
Overview
Description
Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate is a complex organic compound with the molecular formula C15H17ClN2O5. This compound is characterized by its unique structure, which includes a chlorinated nitrobenzoyl group and a methylpentanoate ester. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to form methyl 2-chloro-5-nitrobenzoate. This intermediate is then reacted with 4-methylpentanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in the presence of a base
Major Products
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoyl derivatives
Scientific Research Applications
Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorinated benzoyl group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-nitrobenzoate
- Methyl 5-chloro-2-nitrobenzoate
Uniqueness
Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate is unique due to its combination of a chlorinated nitrobenzoyl group and a methylpentanoate ester. This structure imparts distinct chemical and biological properties that are not observed in its similar compounds .
Properties
IUPAC Name |
methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O5/c1-8(2)6-12(14(19)22-3)16-13(18)10-7-9(17(20)21)4-5-11(10)15/h4-5,7-8,12H,6H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCIPISFQFCFNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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